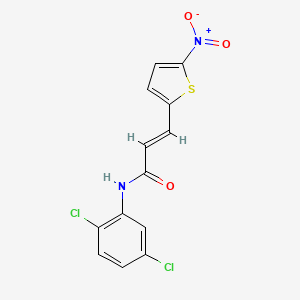

(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3S/c14-8-1-4-10(15)11(7-8)16-12(18)5-2-9-3-6-13(21-9)17(19)20/h1-7H,(H,16,18)/b5-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWPFRDNUMNVJA-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichloroaniline and 5-nitrothiophene-2-carbaldehyde.

Formation of the Intermediate: The 2,5-dichloroaniline is reacted with 5-nitrothiophene-2-carbaldehyde in the presence of a base such as potassium carbonate to form an intermediate Schiff base.

Acrylamide Formation: The Schiff base is then subjected to a reaction with acryloyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the synthesis of novel polymers with unique electronic or optical properties.

Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.

Industrial Applications: It may be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Steric Effects : Bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in 1f) may limit binding to flat binding pockets, whereas the planar thiophene in the target compound allows better accommodation .

Biological Activity : Compounds with 3,4-dichlorophenyl groups (e.g., 1f) exhibit measurable antitumor activity, suggesting that the position of chlorine atoms critically influences efficacy .

Physicochemical and Analytical Data

Table 2: Comparative Physicochemical Properties

Biological Activity

(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a distinct structure characterized by:

- A dichlorophenyl group, which enhances lipophilicity and biological activity.

- A nitrothiophenyl moiety that contributes to its pharmacological profile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

- HeLa (cervical carcinoma) : IC50 values around 0.70 µM.

- U2OS (osteosarcoma) : IC50 values approximately 0.69 µM.

These results suggest that the compound acts through mechanisms involving apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity. For instance:

- Staphylococcus aureus : MIC values were found to be lower than those of standard antibiotics.

This suggests that the compound could serve as a lead in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the nitro and dichlorophenyl groups significantly influence biological activity. The presence of electron-withdrawing groups enhances potency against cancer cells and bacteria.

| Compound | Structure | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| A | Base Compound | 0.70 | 32 |

| B | With Fluoro Group | 0.58 | 16 |

| C | With Methyl Group | 1.05 | 64 |

Case Studies

- In Vitro Studies : A study conducted by Zheng et al. demonstrated that derivatives of the compound showed enhanced protective effects against viral infections, with curative rates exceeding those of standard treatments at specific concentrations .

- Cytotoxicity Assessments : Cytotoxicity tests reveal that the compound exhibits low toxicity towards normal cell lines, indicating a favorable therapeutic index for potential clinical applications .

- Mechanistic Insights : Isothermal titration calorimetry studies indicated strong binding affinities to heat shock proteins (Hsp90), which are critical in cancer cell survival and proliferation .

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide?

- Methodological Answer : Synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of 2,5-dichloroaniline with acryloyl chloride derivatives under inert atmosphere.

- Step 2 : Coupling with 5-nitrothiophene-2-carbaldehyde via a Knoevenagel reaction, using DMF or ethyl acetate as solvent and a base catalyst (e.g., piperidine).

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) or recrystallization.

Key parameters include temperature control (60–80°C for Step 2) and reaction time (12–24 hr) to maximize yield (~60–75%) and stereoselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign chemical shifts (δ) to confirm the acrylamide backbone (e.g., δ ~6.5–7.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons). Coupling constants (J ≈ 15–16 Hz for trans-alkene protons) validate the (E)-configuration .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- Mass Spectrometry (HRMS) : Molecular ion ([M+H]⁺) matches theoretical mass (e.g., m/z 397.98 for C₁₃H₈Cl₂N₂O₃S) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., AGS gastric cancer cells) at 24–72 hr exposure. IC₅₀ values <50 µM indicate promising activity .

- ROS Scavenging Assays : Use DPPH or ABTS radical quenching to evaluate antioxidant potential, relevant for anti-inflammatory applications .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) influence bioactivity?

- Methodological Answer :

- SAR Study Design : Synthesize analogs (e.g., replacing 5-nitrothiophene with 4-nitro or halogenated thiophenes). Compare IC₅₀ values in MTT assays.

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to assess binding affinity to targets like EGFR or tubulin. Nitro groups enhance electron-withdrawing effects, stabilizing π-π interactions in hydrophobic pockets .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Variable Control : Standardize assay conditions (cell passage number, serum concentration, incubation time). For example, discrepancies in IC₅₀ values may arise from differing cell viability endpoints (e.g., ATP vs. resazurin assays) .

- Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .

Q. What strategies optimize crystallographic analysis for structural confirmation?

- Methodological Answer :

- Crystallization : Use slow evaporation in dichloromethane/methanol (1:1).

- Data Collection : Employ SHELX programs for structure solution. Key refinement parameters: R1 <5%, wR2 <10% for high-resolution (<1.0 Å) data .

- ORTEP-3 Visualization : Validate bond lengths/angles (e.g., C=O bond ~1.23 Å, C-Cl ~1.73 Å) and intermolecular interactions (e.g., hydrogen bonds between amide N-H and nitro O) .

Q. What mechanisms explain the compound’s antitumor activity?

- Methodological Answer :

- Apoptosis Assays : Measure caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) in treated cells.

- Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax, cleaved PARP) and anti-apoptotic markers (Bcl-2). Nitrothiophene derivatives may induce ROS-mediated apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.